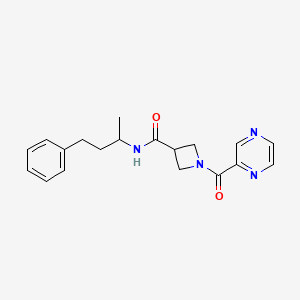

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-phenylbutan-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-14(7-8-15-5-3-2-4-6-15)22-18(24)16-12-23(13-16)19(25)17-11-20-9-10-21-17/h2-6,9-11,14,16H,7-8,12-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIPVXTWXRQLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

ZINC08765174

- Structure: 1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide .

- Key Differences: Replaces the azetidine ring with a 6-membered piperidine. Substitutes the pyrazine-2-carbonyl group with an indole-propanoyl moiety.

- Activity : Demonstrated strong binding affinity (-11.5 kcal/mol) to COVID-19 main protease (Mpro), surpassing the control drug peramivir (-9.8 kcal/mol) .

- ADME : Complies with Lipinski’s rules, suggesting favorable oral bioavailability.

S2a (Dihydroisoxazole Inhibitor)

- Structure : (S)-N-(((S)-3-bromo-4,5-dihydroisoxazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide .

- Key Differences :

- Pyrrolidine (5-membered) ring instead of azetidine.

- Includes a bromo-dihydroisoxazole substituent.

- Implications : Bromine substituent may enhance lipophilicity but reduce solubility.

Salicylic Acid-Pyrazinamide Hybrid

- Structure: 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid .

- Key Differences :

- Salicylic acid backbone with a 6-carbon alkyl chain.

- Hydrazone linker instead of direct carboxamide conjugation.

- Application : Targets Mycobacterium tuberculosis, highlighting the pyrazine moiety’s versatility across therapeutic areas.

Comparative Analysis Table

Key Structural and Pharmacological Insights

Smaller rings (e.g., azetidine) may enhance metabolic stability compared to larger heterocycles.

Pyrazine-2-carbonyl Group :

- A conserved pharmacophore in multiple compounds (target compound, S2a, salicylic acid hybrid), suggesting its role in hydrogen bonding or π-π stacking with protease active sites .

Substituent Effects :

- The 4-phenylbutan-2-yl group in the target compound and ZINC08765174 enhances lipophilicity, aiding membrane permeability.

- Bromine in S2a increases molecular weight and may affect toxicity profiles .

Therapeutic Potential: ZINC08765174’s high Mpro affinity highlights the promise of carboxamide derivatives in antiviral drug development . The target compound’s structural uniqueness positions it as a candidate for further COVID-19 Mpro inhibition studies.

Q & A

Q. What in vivo models are suitable for evaluating therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.